molecular formula C10H11NO2 B12619297 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid

1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid

Cat. No.: B12619297
M. Wt: 177.20 g/mol
InChI Key: MOVSPLVTBCHSFN-UHFFFAOYSA-N
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Description

1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid is an organic compound featuring a cyclopropane ring attached to a carboxylic acid group and a pyridine ring substituted with a methyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid typically involves the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base. The resultant intermediate undergoes hydrolysis and decarboxylation to yield the desired product . Another method involves the reaction of a 6-methyl-nicotinic acid ester with (4-methylthio-phenyl)-acetonitrile, followed by acid hydrolysis and decarboxylation .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The processes often involve the use of readily available starting materials and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-7-2-3-8(6-11-7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)

InChI Key

MOVSPLVTBCHSFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2(CC2)C(=O)O

Origin of Product

United States

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